![molecular formula C18H23N3O3 B3027448 tert-Butyl 4-(4-cyanobenzoylamino)piperidine-1-carboxylate CAS No. 1286275-34-0](/img/structure/B3027448.png)
tert-Butyl 4-(4-cyanobenzoylamino)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(4-cyanobenzoylamino)piperidine-1-carboxylate” is a chemical compound. It is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Scientific Research Applications
Synthesis and Intermediate Compounds
Synthesis of Biologically Active Compounds : tert-Butyl 4-(4-cyanobenzoylamino)piperidine-1-carboxylate derivatives serve as intermediates in synthesizing various biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate for compounds like crizotinib, used in targeted cancer therapies (Kong et al., 2016).
Role in Anticancer Drug Synthesis : Another derivative, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, is significant in synthesizing small molecule anticancer drugs. It's an intermediate for molecules that target dysfunctional signaling pathways in cancer, like the PI3K/AKT/mTOR pathway (Zhang et al., 2018).
Characterization and Structural Analysis
- X-Ray Diffraction Studies : Research on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate provided insights into molecular structure using X-ray diffraction. This compound displayed weak C-H···O intermolecular interactions and aromatic π–π stacking interactions in its structure, contributing to its three-dimensional architecture (Sanjeevarayappa et al., 2015).
Biological Evaluation
- In Vitro Antibacterial and Anthelmintic Activity : The same compound was also evaluated for its biological activity, exhibiting moderate anthelmintic and poor antibacterial activities. This highlights its potential application in developing new therapeutic agents (Sanjeevarayappa et al., 2015).
Synthesis of Diverse Piperidine Derivatives
- Synthesis of Diverse Derivatives : The versatility of tert-butyl piperidine-1-carboxylate derivatives in synthesizing various piperidine derivatives is noteworthy. These derivatives are valuable synthons for preparing diverse piperidine derivatives, crucial in pharmaceutical research (Moskalenko & Boev, 2014).
Mechanism of Action
Target of Action
Tert-Butyl 4-(4-cyanobenzoylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP, is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives . The primary targets of this compound are therefore the same as those of fentanyl, which are the opioid receptors in the central nervous system .
Mode of Action
The compound interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids. This results in the activation of these receptors, leading to a decrease in the perception of pain .
Biochemical Pathways
The compound affects the opioidergic pathway, which is involved in pain perception and relief. The activation of the opioid receptors leads to a series of downstream effects, including the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the neuron and a decrease in neuronal excitability .
Pharmacokinetics
Fentanyl is known for its high lipid solubility, which allows it to rapidly cross the blood-brain barrier and exert its effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound. Furthermore, the presence of other substances in the environment, such as enzymes or other drugs, can influence the compound’s action and efficacy .
properties
IUPAC Name |
tert-butyl 4-[(4-cyanobenzoyl)amino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-15(9-11-21)20-16(22)14-6-4-13(12-19)5-7-14/h4-7,15H,8-11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWIAFXLZDVFHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801134086 | |
Record name | 1-Piperidinecarboxylic acid, 4-[(4-cyanobenzoyl)amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801134086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1286275-34-0 | |
Record name | 1-Piperidinecarboxylic acid, 4-[(4-cyanobenzoyl)amino]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286275-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[(4-cyanobenzoyl)amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801134086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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